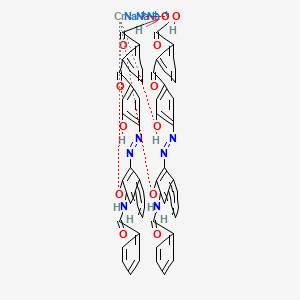
Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) is a complex organic compound primarily used as a dye. It is known for its dark brown powder form and high solubility in water. This compound is often utilized in the textile industry for dyeing wool, polyamide fibers, silk, and their blended fabrics .
Preparation Methods
The synthesis of Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) involves several steps:
Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid undergoes diazotization.
Coupling: The diazonium salt formed is then coupled with Naphthalen-2-ol.
Complex Formation: The resulting compound is then converted into a 1:2 chromium complex.
Chemical Reactions Analysis
Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation states of chromium.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is studied for its potential biological effects and interactions.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: Apart from its use in the textile industry, it is also used in the production of leather dyes.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) involves its interaction with various molecular targets and pathways. The chromium complex plays a crucial role in its activity, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) is unique due to its specific structure and properties. Similar compounds include:
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-)
- Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) These compounds share similar structural features but differ in their specific functional groups and metal centers, leading to variations in their chemical and physical properties .
Properties
CAS No. |
84777-70-8 |
|---|---|
Molecular Formula |
C62H42CrN6Na3O12+3 |
Molecular Weight |
1184.0 g/mol |
IUPAC Name |
trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;chromium |
InChI |
InChI=1S/2C31H21N3O6.Cr.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |
InChI Key |
JNVOAESRQNPGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



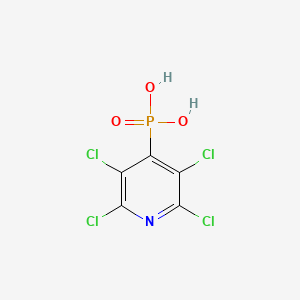

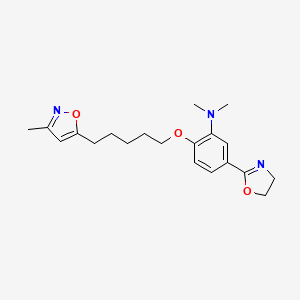
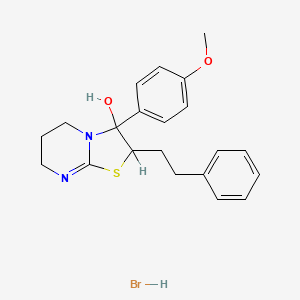
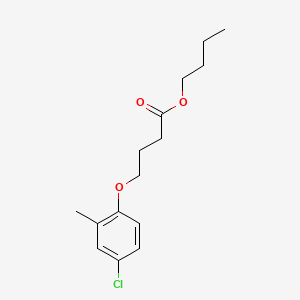
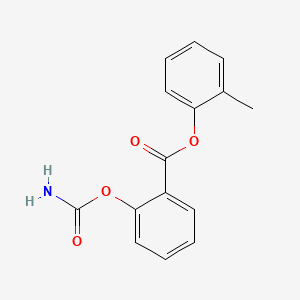
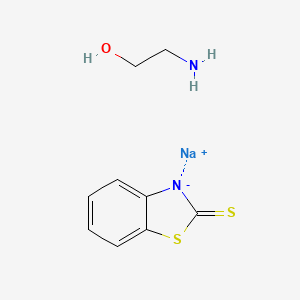
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
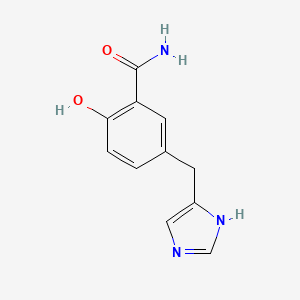

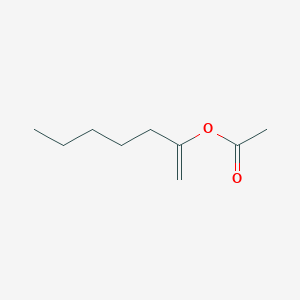

![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
